levobupivacaine synthesis and chiral resolution methods
levobupivacaine synthesis and chiral resolution methods
An In-Depth Technical Guide to the Synthesis and Chiral Resolution of Levobupivacaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobupivacaine, the (S)-enantiomer of bupivacaine, is a long-acting local anesthetic valued for its favorable safety profile, particularly its reduced cardiotoxicity compared to the racemic mixture and the (R)-enantiomer.[1][2][3] The development of enantiomerically pure levobupivacaine has been a significant advancement in regional anesthesia, necessitating robust and efficient methods for its synthesis and chiral resolution. This technical guide provides a detailed overview of the core methodologies for synthesizing levobupivacaine and resolving its enantiomers, complete with experimental protocols, quantitative data, and process visualizations.
Core Concepts in Levobupivacaine Production
The production of levobupivacaine can be broadly approached in two ways:
-
Asymmetric Synthesis: Synthesizing the (S)-enantiomer directly from a chiral starting material.
-
Racemic Synthesis followed by Chiral Resolution: Synthesizing the racemic mixture of bupivacaine and then separating the (S)- and (R)-enantiomers.
Economically, the latter approach is often favored in industrial-scale production. This guide will detail prominent methods for both approaches.
Synthesis of Levobupivacaine
Several synthetic pathways to levobupivacaine have been developed. Below are detailed descriptions of three key routes.
Route 1: Synthesis from Racemic 2',6'-Pipecoloxylidide via Chiral Resolution
This common industrial method involves the synthesis of racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (also known as 2',6'-pipecoloxylidide), followed by chiral resolution to isolate the (S)-enantiomer, which is then alkylated.[4]
Experimental Protocol:
Step 1: Synthesis of Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide
A detailed method for this initial step is described in various patents.[5][6] It generally involves the amidation of pipecolic acid.
-
Chlorination of Pipecolic Acid: Pipecolic acid hydrochloride is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride in a suitable solvent (e.g., toluene) to form the acyl chloride.[5][6] For instance, to a suspension of pipecolic acid hydrochloride in toluene, thionyl chloride is added, and the mixture is heated.[5][6]
-
Amidation: The resulting pipecolyl chloride hydrochloride is, without isolation, reacted with 2,6-dimethylaniline.[5][6] The reaction mixture is then worked up by adjusting the pH to separate the product from excess 2,6-dimethylaniline.[5][6]
Step 2: Chiral Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
The resolution is achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-(-)-dibenzoyl tartaric acid.[4]
-
In a 250 mL reaction flask, add 18.0 g (77.48 mmol) of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, 61 mL of isopropanol (i-PrOH), and 36 mL of water. Stir until dissolved and heat to 45 °C.[4]
-
Slowly add a solution of 14 g (39.07 mmol) of L-(–)-dibenzoyl tartaric acid in 61 mL of i-PrOH. A white solid will precipitate.[4]
-
Stir the mixture at 45 °C for 2 hours, then cool in an ice bath and continue stirring at 0–10 °C for 10 hours.[4]
-
Filter the mixture and wash the filter cake with i-PrOH to obtain the diastereomeric salt.[4]
-
To liberate the free base, transfer the solid to a flask with 54 mL of ethyl acetate (EA) and 54 mL of water. Adjust the pH to 12.0–14.0 with a 20% NaOH solution at 35 °C. Perform a liquid-liquid extraction.[4] This yields (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[4]
Step 3: N-Alkylation to form Levobupivacaine
The isolated (S)-enantiomer is alkylated with a butyl group.[4]
-
In a 100 mL reaction flask, add 5.31 g (22.83 mmol) of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, 26 mL of ethanol (EtOH), 4.50 g (34.25 mmol) of 1-bromobutane, and 2.90 g (27.30 mmol) of sodium carbonate (Na₂CO₃).[4]
-
Heat the mixture to reflux and monitor the reaction by TLC.[4]
-
After completion, cool the reaction mixture, filter, and concentrate the filtrate. The residue is then purified to yield levobupivacaine.[4]
Step 4: Formation of Levobupivacaine Hydrochloride
-
Dissolve 6.14 g of levobupivacaine in 31 mL of ethyl acetate (EA) and heat to 45 °C.[7]
-
Slowly add 2.45 g of hydrochloric acid to adjust the pH to 2.5–3.5.[7]
-
Stir for 2 hours, then place in an ice bath and continue stirring for 12 hours.[7]
-
Filter the mixture, wash the cake with 8 mL of EA, and vacuum-dry at 50 °C for 6 hours to obtain crude levobupivacaine hydrochloride.[7]
-
Recrystallize from isopropanol for further purification.[7]
Quantitative Data for Route 1:
| Step | Product | Yield | Chemical Purity | Enantiomeric Excess (ee) |
| 2 & 3 | Levobupivacaine | - | - | >98% |
| 4 | Levobupivacaine HCl | 45% (overall for 3 steps) | 99.90% | 99.30% |
Table 1: Summary of quantitative data for the synthesis of levobupivacaine via chiral resolution of 2',6'-pipecoloxylidide.[4]
Logical Workflow for Route 1:
Caption: Synthesis of Levobupivacaine via Chiral Resolution.
Route 2: Synthesis from (S)-Pipecolic Acid
This route is an example of asymmetric synthesis, starting directly from the chiral building block (S)-pipecolic acid.
Experimental Protocol:
This process involves the amidation of (S)-pipecolic acid followed by N-alkylation. A patent describes a similar process for racemic bupivacaine which can be adapted for the (S)-enantiomer.[5][8]
Step 1: Amidation of (S)-Pipecolic Acid
-
(S)-Pipecolic acid hydrochloride is first converted to its acid chloride using a chlorinating agent like thionyl chloride in a solvent such as toluene.[5][8]
-
The resulting (S)-pipecolyl chloride hydrochloride is reacted in situ with 2,6-dimethylaniline.[5][8]
-
The pH is raised to separate the resulting (S)-pipecolic acid 2,6-xylidide from excess 2,6-dimethylaniline.[5][8]
Step 2: N-Alkylation of (S)-Pipecolic acid 2,6-xylidide
-
To a suspension of (S)-pipecolic acid-2,6-xylidide (140 g) and potassium carbonate (100 g) in dimethylformamide (DMF) (330 ml), add 1-bromobutane (90 g).[5][8]
-
Allow the mixture to cool to 35°C and filter off the solids.[5][8]
-
Add the DMF solution to cold water (1.5 L) to precipitate N-n-butyl-(S)-pipecolic acid 2,6-xylidide (levobupivacaine base) as a pale cream solid.[5][8]
Quantitative Data for Route 2:
| Step | Product | Yield |
| 2 | Levobupivacaine Base | 92% |
Table 2: Yield for the N-alkylation step in the synthesis from (S)-pipecolic acid.[5][8]
Logical Workflow for Route 2:
Caption: Asymmetric Synthesis of Levobupivacaine.
Route 3: Synthesis from N-α-Cbz-L-lysine
This is a lengthier, five-step asymmetric synthesis.[4]
-
Starting Material: N-α-Cbz-L-lysine.
-
Process: Involves a series of reactions including hydrogenation.
-
Condensation Agent: Dicyclohexylcarbodiimide (DCC) is used, which can make post-processing challenging.[4]
This route is generally considered less suitable for large-scale industrial production due to its complexity and the use of hazardous intermediates.[4][9]
Quantitative Data for Route 3:
| Product | Overall Yield | Enantiomeric Excess (ee) |
| Levobupivacaine | 38% | 98% |
Table 3: Overall yield and enantiomeric excess for the synthesis from N-α-Cbz-L-lysine.[4]
Chiral Resolution Methods
The separation of bupivacaine enantiomers is a critical step in producing levobupivacaine if a racemic synthesis is employed.
Diastereomeric Salt Crystallization
This classical method relies on the differential solubility of diastereomeric salts formed between the racemic base and a chiral acid.
Experimental Protocol using L-(+)-Tartaric Acid:
A patent describes a continuous separation process without heating.[10]
-
Dissolve the racemic bupivacaine free base and L-(+)-tartaric acid at room temperature in a suitable solvent. The molar ratio of bupivacaine to tartaric acid can range from 1:0.6 to 1:1.2.[10]
-
The solution is first seeded with dextrobupivacaine tartrate and stirred for 4 to 10 hours to precipitate the (R)-enantiomer salt.[10]
-
The dextrobupivacaine tartrate is removed by filtration.[10]
-
The filtrate is then seeded with levobupivacaine tartrate and stirred for another 4 to 10 hours to precipitate the (S)-enantiomer salt.[10]
-
The respective free bases are then liberated from their tartrate salts. Recrystallization from a solvent like isopropanol can yield the pure enantiomers with an ee >99.5%.[10]
Chromatographic Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.
Experimental Protocol for HPLC Resolution:
A reported method uses a Chirex 3020 chiral stationary phase.[11]
-
Column: Chirex 3020 (250 mm x 4.6 mm)[11]
-
Mobile Phase: n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)[11]
-
Flow Rate: 1 ml/min[11]
-
Detection: UV, polarimetric, and circular dichroism (CD)[11]
Quantitative Data for HPLC Resolution:
| Enantiomer | Retention Time (min) |
| (R)-bupivacaine | 5.93 |
| (S)-bupivacaine | 7.53 |
Table 4: Retention times for the enantiomers of bupivacaine using a Chirex 3020 column. The resolution (Rs) was 2.36.[11]
Experimental Workflow for Chiral HPLC Analysis:
Caption: Chiral HPLC Workflow for Bupivacaine Enantiomers.
Conclusion
The synthesis and chiral resolution of levobupivacaine are well-established processes, with multiple viable routes available to researchers and drug development professionals. The choice of a particular synthetic strategy often depends on factors such as cost of starting materials, scalability, and desired enantiomeric purity. The methods outlined in this guide, from industrial-scale racemic synthesis followed by resolution to direct asymmetric synthesis, provide a comprehensive toolkit for the production of this important local anesthetic. The detailed protocols and quantitative data herein serve as a valuable resource for the practical implementation of these chemical processes.
References
- 1. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 3. Direct enantiomeric purity determination of the chiral anesthetic drug bupivacaine by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2200356C - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 6. WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. US5777124A - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 9. KR100844336B1 - Novel Method for Preparing Levobupicaine and its Hydrochloride - Google Patents [patents.google.com]
- 10. US20040024021A1 - Bupivacaine enantiomers and levobupivacaine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
